molecular formula C14H18N2O2 B12222277 4-[(1-Cyclopentanecarbonylazetidin-3-yl)oxy]pyridine

4-[(1-Cyclopentanecarbonylazetidin-3-yl)oxy]pyridine

Cat. No.: B12222277
M. Wt: 246.30 g/mol
InChI Key: RRMPBKMMMHZYLX-UHFFFAOYSA-N
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Description

4-[(1-Cyclopentanecarbonylazetidin-3-yl)oxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with an azetidine moiety linked through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Cyclopentanecarbonylazetidin-3-yl)oxy]pyridine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Cyclopentanecarbonyl Group: This step involves the acylation of the azetidine ring with cyclopentanecarbonyl chloride under basic conditions.

    Coupling with Pyridine: The final step involves the coupling of the azetidine derivative with a pyridine ring through an ether linkage, often facilitated by a base such as potassium carbonate in a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Cyclopentanecarbonylazetidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the azetidine or pyridine rings.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

4-[(1-Cyclopentanecarbonylazetidin-3-yl)oxy]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-[(1-Cyclopentanecarbonylazetidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Cyclopentanecarbonylazetidin-3-yl)oxy]pyridine is unique due to its specific structural features, such as the presence of both an azetidine ring and a cyclopentanecarbonyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

cyclopentyl-(3-pyridin-4-yloxyazetidin-1-yl)methanone

InChI

InChI=1S/C14H18N2O2/c17-14(11-3-1-2-4-11)16-9-13(10-16)18-12-5-7-15-8-6-12/h5-8,11,13H,1-4,9-10H2

InChI Key

RRMPBKMMMHZYLX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)OC3=CC=NC=C3

Origin of Product

United States

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